5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one
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Overview
Description
5-(Aminomethyl)-6-azabicyclo[321]octan-7-one is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . Another method includes the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid with N-bromosuccinimide in the presence of a base such as calcium oxide or calcium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-ylmethanol: This compound shares a similar bicyclic structure but differs in its functional groups.
8-oxabicyclo[3.2.1]octane: Another related compound with a different substitution pattern.
Uniqueness
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one is unique due to its azabicyclo structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(aminomethyl)-6-azabicyclo[3.2.1]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXFZKSKLDIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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